Benzylmethylamine hydrochloride
Overview
Description
Benzylmethylamine hydrochloride, also known as N-methylbenzylamine hydrochloride, is an organic compound with the molecular formula C8H12ClN. It is a derivative of benzylamine, where a methyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylmethylamine hydrochloride can be synthesized through several methods:
Reductive Amination: One common method involves the reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Benzylamine: Another method includes the alkylation of benzylamine with methyl iodide under basic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Benzylmethylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylmethylamine hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting their activity and function.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Pathways Involved: It influences pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
Benzylamine: C6H5CH2NH2
N-Methylbenzylamine: C8H11N
Phenylmethylamine: C6H5CH2NH2
Comparison:
Benzylmethylamine hydrochloride vs. Benzylamine: this compound has an additional methyl group, which alters its reactivity and solubility compared to benzylamine.
This compound vs. N-Methylbenzylamine: The hydrochloride form is more stable and easier to handle in various reactions.
This compound vs. Phenylmethylamine: The presence of the methyl group in this compound provides different chemical properties and applications.
Properties
IUPAC Name |
benzyl(methyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOFSBFHDQRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103-67-3 (Parent) | |
Record name | N-Methylbenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
157.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13426-94-3 | |
Record name | Methylbenzylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylbenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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